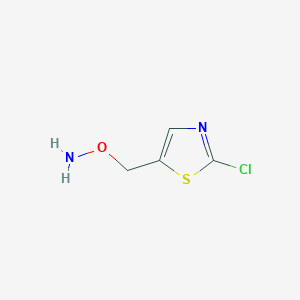
1,2,4,5-Tetrachlorobenzene 13C6
Vue d'ensemble
Description
1,2,4,5-Tetrachlorobenzene is a tetrachlorobenzene carrying chloro groups at positions 1, 2, 4, and 5 . It appears as odorless white flakes or chunky solid . It is a degradation byproduct of pentachlorobenzene and hexachlorobenzene and is an important marker in environmental analysis .
Synthesis Analysis
1,2,4,5-Tetrachlorobenzene can be produced by electrophilic halogenation of benzenes and some chlorobenzenes .Molecular Structure Analysis
The molecular structure of 1,2,4,5-tetrachlorobenzene has been determined by combining electron diffraction data with dipolar . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The concentrations of three coexisting chlorobenzene congeners change in the form of wave. The anaerobic degradation activity of HCB is reduced due to the feedback inhibition caused by accumulation of coexisting chlorobenzene congeners .Physical And Chemical Properties Analysis
1,2,4,5-Tetrachlorobenzene has a molecular weight of 215.892 . It has a boiling point of 516.2 K and a fusion point of 412.2 K . The vaporization enthalpy is 60.7 kJ/mol .Applications De Recherche Scientifique
Environmental Analysis
1,2,4,5-Tetrachlorobenzene 13C6 is used in environmental analysis . It is a degradation byproduct of pentachlorobenzene and hexachlorobenzene . As such, it serves as an important marker in environmental studies, helping researchers track the presence and effects of these chemicals in the environment .
Priority Pollutants
This compound is also used in the study of priority pollutants . Priority pollutants are a set of chemical pollutants that the U.S. Environmental Protection Agency (EPA) has determined as priority for potential human health and environmental effects. 1,2,4,5-Tetrachlorobenzene 13C6, being a degradation byproduct of pentachlorobenzene and hexachlorobenzene, helps in the identification and quantification of these pollutants .
Chemical Contaminant Standards
1,2,4,5-Tetrachlorobenzene 13C6 is used in the establishment of chemical contaminant standards . These standards are used to regulate the amount of contaminants that are allowed in the environment, particularly in water and soil. The compound’s properties make it a useful standard for comparing and measuring the presence of similar contaminants .
Thermodynamics Research
The National Institute of Standards and Technology (NIST) uses 1,2,4,5-Tetrachlorobenzene for thermodynamics research . It is used in the Thermo Data Engine (TDE) for studying pure compounds, binary mixtures, and chemical reactions .
Industrial Applications
1,2,4,5-Tetrachlorobenzene is used in various industrial applications due to its chemical properties . However, the specific applications in industry are not detailed in the sources.
Safety Testing
Given its potential hazards, 1,2,4,5-Tetrachlorobenzene 13C6 is also used in safety testing . It is known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. It is also very toxic to aquatic life . Therefore, it is used in safety testing to understand its effects and establish safety protocols .
Safety and Hazards
Exposure to 1,2,4,5-tetrachlorobenzene can irritate or bother your eyes and skin and can affect your ability to breathe. It can also affect the mucous membranes . In addition, it is harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and is very toxic to aquatic life .
Mécanisme D'action
Target of Action
1,2,4,5-Tetrachlorobenzene 13C6 is a degradation byproduct of pentachlorobenzene and hexachlorobenzene . It is primarily used as an environmental marker in environmental analysis
Biochemical Pathways
As a degradation byproduct of pentachlorobenzene and hexachlorobenzene, it may be involved in similar biochemical pathways .
Result of Action
It is known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is also very toxic to aquatic life .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,2,4,5-Tetrachlorobenzene 13C6. For instance, it may be generated when organic compounds are burned or exposed to a large source of energy in the presence of a chlorine source . The pH of the environment can also influence its degradation behavior .
Propriétés
IUPAC Name |
1,2,4,5-tetrachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBKHLUZVFWLAG-IDEBNGHGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]([13C](=[13CH][13C](=[13C]1Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 12307162 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(8-Amino-3-cyclobutylimidazo[1,5-a]pyrazin-1-yl)phenol](/img/structure/B3331623.png)





![C-[1-(1-Phenyl-ethyl)-pyrrolidin-3-yl]-methylamine](/img/structure/B3331670.png)


